2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(furan-2-ylmethyl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-25(2)13-17-7-4-11-22(24(17)32-25)31-16-23(29)28(14-18-8-6-12-30-18)15-20-19-9-5-10-21(19)27(3)26-20/h4,6-8,11-12H,5,9-10,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQIQZZEXNJFBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N(CC3=CC=CO3)CC4=NN(C5=C4CCC5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide is a novel organic compound with potential biological activities. Its unique molecular structure suggests various pharmacological applications, particularly in medicinal chemistry. This article delves into its biological activity, synthesis methods, and relevant research findings.
Molecular Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 341.4 g/mol. The structure includes a benzofuran moiety linked to an acetamide group, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O4 |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)(C)C1=CC=CC=C2C1OC(C(=O)NCC3=CC=CC=N3)C=C2 |
Antimicrobial and Antiviral Properties
Recent studies have highlighted the potential antimicrobial and antiviral properties of compounds related to the benzofuran structure. These compounds exhibit activity against various pathogens by inhibiting key enzymes and disrupting cellular processes. For instance, chalcones derived from similar structures have shown efficacy against viral enzymes and bacterial growth .
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival.
- Receptor Interaction : The compound could interact with cellular receptors that modulate immune responses or cellular signaling pathways.
- Cellular Uptake : Its structural components may facilitate better cell membrane permeability, enhancing its bioavailability and efficacy.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds. For example:
- Study on Antiviral Activity : A study demonstrated that compounds with similar structural motifs exhibited significant antiviral activity against influenza virus by targeting viral polymerases .
- Antimicrobial Efficacy : Research indicated that benzofuran derivatives showed promising results in inhibiting Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli through disruption of cell wall synthesis.
- Pharmacokinetics : Understanding the pharmacokinetic properties of this compound is crucial for determining its therapeutic potential. Studies suggest that modifications in the furan and benzofuran moieties can enhance solubility and absorption rates.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
The compound’s core acetamide scaffold is shared with several analogs, but its substituents distinguish it:
- N-Substituents : Unlike simpler acetamides (e.g., metazachlor or dimethachlor, which have chloro and methoxy groups), this compound incorporates a furan-2-ylmethyl group and a cyclopenta[c]pyrazole-derived methyl group. These substituents increase steric bulk and may enhance receptor binding specificity .
- Benzofuran Moiety : The 2,2-dimethyl-2,3-dihydrobenzofuran group is structurally analogous to compounds reported in Acta Crystallographica Section E (e.g., 2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)-N-(o-tolyl)acetamide), but the latter lacks the pyrazole component .
Physicochemical Properties
The target compound’s higher molecular weight and complexity suggest reduced solubility compared to simpler analogs like metazachlor, which may limit its bioavailability. However, the cyclopenta[c]pyrazole group could enhance interactions with hydrophobic binding pockets in biological targets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction parameters for preparing this compound?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with key intermediates such as 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol and substituted pyrazole derivatives. Critical parameters include:
- Temperature : Controlled heating (e.g., 60–80°C) for cyclization steps to avoid side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution at the benzofuran oxygen, while ethanol is preferred for amide coupling .
- Catalysts : Use of coupling agents like EDC/HOBt for efficient amide bond formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to verify connectivity of the benzofuran, pyrazole, and acetamide moieties .
- Mass Spectrometry (LC-MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] peak) and detect impurities .
- X-ray Crystallography : For unambiguous determination of stereochemistry, though limited by crystal growth challenges due to structural complexity .
Q. What reaction monitoring techniques ensure reproducibility during synthesis?
- Methodological Answer :
- TLC : Pre-coated silica plates (hexane:ethyl acetate, 3:1) to track intermediate formation .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and reaction completion .
Advanced Research Questions
Q. How can computational methods like DFT resolve contradictions in electronic property predictions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can:
- Optimize molecular geometry to identify stable conformers, explaining discrepancies in experimental vs. calculated dipole moments .
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites, aiding in rationalizing unexpected regioselectivity in substitution reactions .
Q. What strategies address conflicting reports on biological activity in different assay systems?
- Methodological Answer :
- Orthogonal Assays : Combine SPR (surface plasmon resonance) for binding affinity measurements with cell-based functional assays (e.g., cAMP inhibition) to validate target engagement .
- Metabolic Stability Studies : Use liver microsomal assays (e.g., human CYP3A4 incubation) to identify rapid degradation pathways that may skew activity data .
Q. How to design experiments to identify biological targets of this compound?
- Methodological Answer :
- Chemical Proteomics : Immobilize the compound on sepharose beads for pull-down assays coupled with LC-MS/MS to identify interacting proteins .
- Kinome Screening : Profile activity against a panel of 468 kinases using ATP-competitive binding assays to pinpoint kinase targets .
Q. What are best practices for validating contradictory solubility/stability data in different solvents?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stress conditions (acid/base hydrolysis, oxidation with HO) and monitor degradation via UPLC-PDA .
- Solubility Screening : Use shake-flask method with UV quantification in biorelevant media (FaSSIF/FeSSIF) to simulate physiological conditions .
Methodological Tables
Table 1 : Key Reaction Parameters for Amide Coupling
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF | 85–90% |
| Temperature | 25°C (RT) | <5% side products |
| Coupling Agent | EDC/HOBt (1.2 eq) | 95% conversion |
Table 2 : Common Contradictions and Resolutions in Biological Data
| Contradiction | Resolution Strategy | References |
|---|---|---|
| Variable IC in cell vs. enzyme assays | Test metabolite stability in cell lysate | |
| Discrepant solubility in DMSO vs. PBS | Pre-saturate DMSO stock with PBS buffer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
